(S)-1-(2,3-Difluorophenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(2,3-Difluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and but-3-en-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(2,3-Difluorophenyl)but-3-en-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,4-Difluorophenyl)but-3-en-1-amine
- (S)-1-(2,3-Dichlorophenyl)but-3-en-1-amine
- (S)-1-(2,3-Difluorophenyl)but-2-en-1-amine
Uniqueness
(S)-1-(2,3-Difluorophenyl)but-3-en-1-amine is unique due to the specific positioning of the difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h2-3,5-6,9H,1,4,13H2/t9-/m0/s1 |
InChI Key |
HKAZTZVIDUPTOL-VIFPVBQESA-N |
Isomeric SMILES |
C=CC[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
C=CCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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